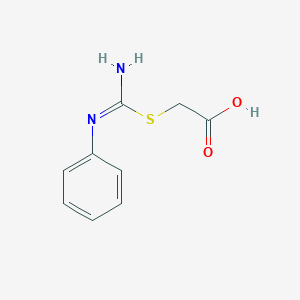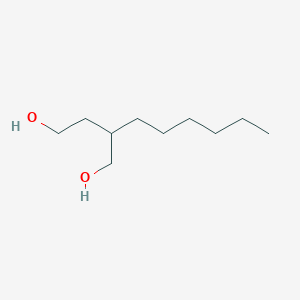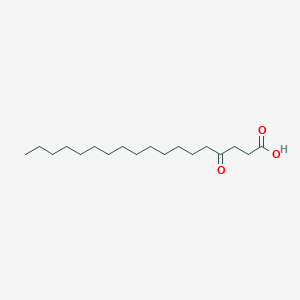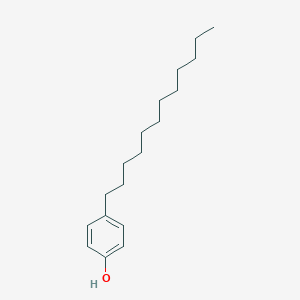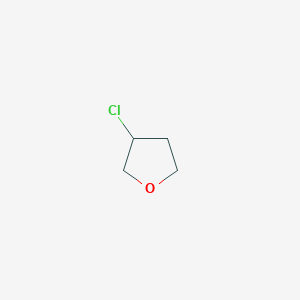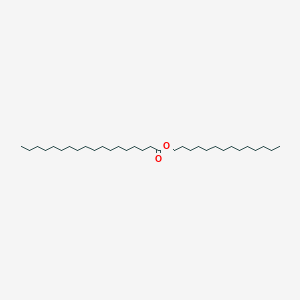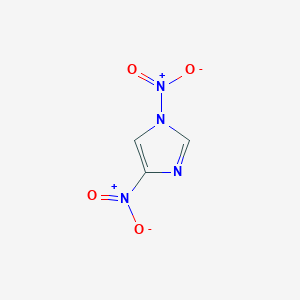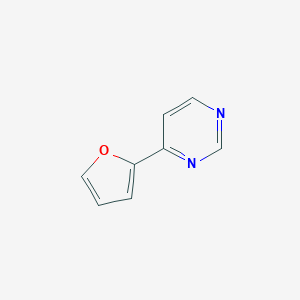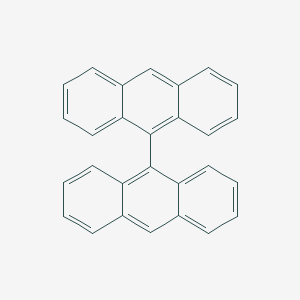
9,9'-联蒽
描述
9,9’-Bianthracene is a compound with the molecular formula C28H18 . It is an aryl dihalide compound widely used as a precursor to synthesize various organic compounds .
Synthesis Analysis
The synthesis of 9,9’-Bianthracene involves taking anthraquinone as a raw material and zinc as a reducing reagent. Glacial acetic acid solution is added with hydrochloric acid in batches at a temperature between 70 and 120°C. The reaction is carried out by maintaining the temperature to obtain the 9,9’-Bianthracene .
Molecular Structure Analysis
The molecular structure of 9,9’-Bianthracene consists of two anthracene planes connected at the 9-position in a nearly bisecting conformation. The rotation about the C(9)–C(9’) bond is highly restricted due to steric effects .
Chemical Reactions Analysis
9,9’-Bianthracene can undergo various chemical reactions. For instance, it can be used in the synthesis of graphene nanoribbons from a well-ordered 10,10’-dibromo-9,9’-bianthracene monolayer on crystalline Au surfaces .
Physical And Chemical Properties Analysis
9,9’-Bianthracene has a molecular weight of 354.4425 . It has a density of 1.2±0.1 g/cm3, a boiling point of 523.8±35.0 °C at 760 mmHg, and a flash point of 268.2±20.1 °C .
科学研究应用
Synthesis of Graphene Nanoribbons
9,9’-Bianthracene: is utilized in the synthesis of armchair graphene nanoribbons (AGNRs). The process involves the formation of organometallic intermediates on silver substrates, which are then transformed into polymerized molecular chains through an Ullmann-type reaction . These chains are further heated to produce AGNRs, which are promising candidates for low-dimensional electronic devices due to their quantum confinement and edge effects.
Organic Light-Emitting Diodes (OLEDs)
A derivative of 9,9’-Bianthracene , specifically 3,3′-dimethyl-9,9′-bianthracene, has been researched as a blue host material for high-performance OLEDs . The compound’s ambipolar nature and structural properties make it suitable for use in OLEDs, which are critical components in modern display and lighting technologies.
Intramolecular Charge Transfer
9,9’-Bianthracene: linked to an ortho-carboranyl luminophore exhibits high radiative efficiency based on intramolecular charge transfer (ICT) . This property is significant for the development of new luminophores with high quantum efficiency, which are essential for applications in optoelectronics and bioimaging.
Thermochemical Data for Computational Chemistry
The thermochemical data of 9,9’-Bianthracene is available and is used extensively in computational chemistry to predict the behavior of chemical reactions and processes . This data is crucial for researchers who are modeling chemical systems and need accurate thermodynamic parameters.
作用机制
Target of Action
9,9’-Bianthracene primarily targets the molecular structures of various compounds through hydrogen bonding and CH–π interactions . It interacts with linear bidentate bases such as 9,9’-biacridine (bac), phenazine (phez), 4,4’-dipyridine (dpy), and DABCO (dabco) to form co-crystals .
Mode of Action
The interaction of 9,9’-Bianthracene with its targets results in the formation of one-dimensional (1D) structures through hydrogen bonding between the acid and the base . This interaction is crucial in the formation of polymorphic co-crystals with similar structures .
Biochemical Pathways
The biochemical pathways affected by 9,9’-Bianthracene are primarily related to the formation of co-crystals. The major interaction to form the 1D structure is O–H⋯N hydrogen bonding , and that to form the layered structure is the CH–π interaction . The influence of the latter interaction on the robustness of the crystal is stronger than the former in the co-crystals .
Result of Action
The action of 9,9’-Bianthracene results in the formation of co-crystals with a layered structure . In one of the co-crystals, a phenomenon where layers of the crystals could be exfoliated by dropping water was observed . This suggests that 9,9’-Bianthracene can induce significant molecular and cellular changes.
Action Environment
The action of 9,9’-Bianthracene is influenced by environmental factors. For instance, the solvatochromism effect and theoretical calculation results for the excited (S1) state of 9biAT (an o-carborane compound linked to a 9,9’-bianthracene moiety at each C9-position) verified that the emission was attributed to ICT transition . The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency . Both the quantum efficiency value and radiative decay constant gradually decreased with an increase in the polarity of the organic solvent . This indicates that the polarity of the environment can influence the action, efficacy, and stability of 9,9’-Bianthracene.
属性
IUPAC Name |
9-anthracen-9-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074438 | |
| Record name | 9,9'-Bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Bianthracene | |
CAS RN |
1055-23-8 | |
| Record name | 9,9′-Bianthryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9'-Bianthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Bianthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9'-Bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 9,9'-Bianthracene has the molecular formula C28H18 and a molecular weight of 354.44 g/mol. []
A: 9,9'-Bianthracene can be characterized by various spectroscopic techniques:* NMR: 1H NMR reveals characteristic peaks that confirm its structure. [, ]* UV-Vis: It shows absorption in the UV-vis region, indicative of its conjugated structure. This spectrum is helpful for studying its light absorption properties. []* Fluorescence: 9,9'-Bianthracene exhibits blue fluorescence, with its maximum emission peak at around 446 nm. [, , ]* IR: FT-IR spectra can be used to identify characteristic functional groups. [, ]
A: The crystal structure of 9,9'-bianthracene significantly influences its thin film properties. Research has shown that the substrate temperature, vapor temperature, and deposition time during thin film preparation significantly affect the film's morphology and crystallinity. []
A: Studies using AFM and X-ray diffraction revealed that films grown at a substrate temperature of 50 °C, a vapor temperature of 180 °C, and a deposition time of 60 seconds exhibited the best crystal performance. []
A: 9,9'-Bianthracene and its derivatives are promising blue light emitting materials for OLEDs due to their blue fluorescence and good film-forming properties. [, , , , , ]
A: Introducing different substituents to the 9,9'-bianthracene core can tune its emission color, improve its fluorescence quantum efficiency, and enhance its redox properties. For instance, trifluoromethyl substitution has led to highly efficient deep-blue OLEDs with excellent color purity and low turn-on voltage. [, ]
A: Yes, 9,9'-bianthracene derivatives have also been investigated for use in organic field-effect transistors (OFETs) due to their semiconducting properties. Notably, OFETs based on 9,9'-bianthracene have demonstrated promising field-effect mobility and on/off ratios. [, ]
A: 9,9'-Bianthracene can be synthesized from 9-bromoanthracene through a coupling reaction. []
A: 10,10'-dibromo-9,9'-bianthracene, a key precursor for synthesizing graphene nanoribbons, can be effectively prepared from anthraquinone using a two-step process with zinc and concentrated hydrochloric acid as reductants and N-bromosuccinimide (NBS) as the brominating agent. [, , , , ]
A: Halogenated 9,9'-bianthracene derivatives, particularly 10,10'-dibromo-9,9'-bianthracene, are commonly employed as molecular precursors for the bottom-up fabrication of graphene nanoribbons (GNRs) on metallic surfaces like Au(111) and Cu(111) through a thermally activated process involving polymerization and cyclodehydrogenation steps. [, , , , ]
A: The catalytic activity of the substrate significantly influences the GNR growth process. For example, on less reactive Au(111), the dehalogenation of 10,10'-dibromo-9,9'-bianthracene initiates at higher temperatures compared to the more reactive Cu(111), impacting the final GNR structure and morphology. [, ]
A: Yes, oxidative dimerization of anthrones using lead(II) acetate and oxygen offers an efficient route to synthesize 9,9′-bianthracene-10,10′(9H,9′H)-diones under mild conditions. []
A: Computational methods like density functional theory (DFT) have been crucial in elucidating the electronic structure, geometry, and optical properties of 9,9'-bianthracene derivatives. These calculations assist in predicting the properties of new derivatives for various applications, including OLEDs. []
A: Structural modifications, especially the introduction of electron-donating or withdrawing groups, directly impact the photophysical properties of 9,9'-bianthracene derivatives. For instance, incorporating electron-withdrawing fluorine or trifluoromethyl groups can lead to a blue-shift in the emission wavelength. []
A: Yes, studies have shown that 9,9'-bianthracene undergoes SBCT in the excited state. Notably, the dynamics of this process are predominantly governed by the rotational motion of solvent molecules, highlighting the crucial role of solvent-solute interactions in dictating the photophysical behavior. [, ]
A: Phosphonic acid derivatives of 9,9'-bianthracene have been utilized in the construction of self-assembled monolayers (SAMs) on silicon dioxide surfaces, demonstrating their potential in surface modification and molecular electronics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


